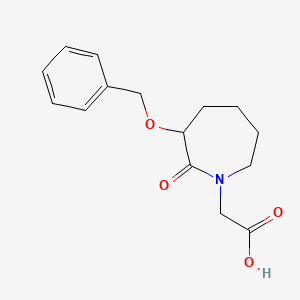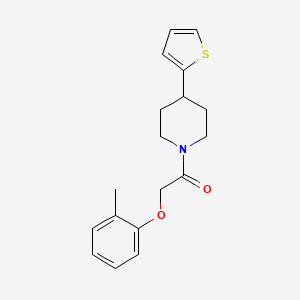
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as TAK-659, is a small molecule inhibitor that has been identified as a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structure
One study examines the hydrogen-bonding patterns in enaminones, including compounds with similar structural motifs to 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone. These compounds are characterized by their hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This molecular arrangement contributes to the stability of their crystal structures through weak intermolecular interactions, highlighting the compound's relevance in materials science and crystal engineering (Balderson et al., 2007).
Microwave-Assisted Synthesis and Antibacterial Activity
Several studies have focused on the microwave-assisted synthesis of piperidine-containing compounds, demonstrating efficient routes to synthesize derivatives with potential antibacterial activity. These compounds, structurally related to 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, have shown promising results against bacterial strains, indicating their potential in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization and Biological Applications
A particular study synthesized a compound with a closely related structure, emphasizing the use of click chemistry for efficient synthesis, followed by detailed spectroscopic characterization. The study also explored the compound's thermal stability and cytotoxicity, providing insights into its pharmacokinetics and potential biological applications (Govindhan et al., 2017).
Wound-Healing Potential
Research into 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, which share a functional similarity, has indicated significant wound-healing activity in vivo. This finding suggests the potential of such compounds in developing treatments that promote wound healing and tissue regeneration (Vinaya et al., 2009).
Electrochemical Synthesis and Functional Applications
Another area of application involves the electrochemical synthesis of phenylpiperazine derivatives, highlighting an environmentally friendly and reagent-less method for generating compounds with potential pharmaceutical applications (Nematollahi & Amani, 2011).
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-5-2-3-6-16(14)21-13-18(20)19-10-8-15(9-11-19)17-7-4-12-22-17/h2-7,12,15H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVSKWBLJOFNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

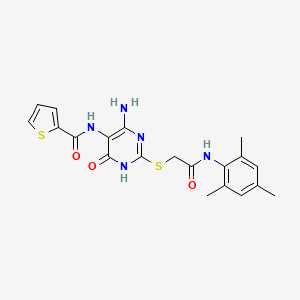
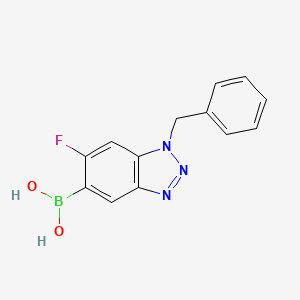

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide](/img/structure/B2905212.png)
![N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2905213.png)
![5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2905215.png)
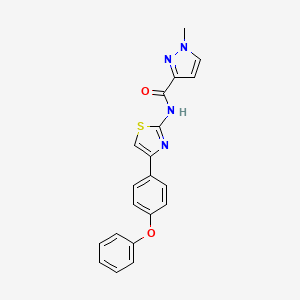
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2905218.png)



![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2905224.png)
![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2905225.png)
